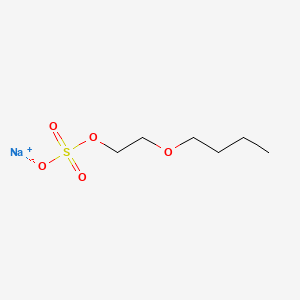
Sodium 2-butoxyethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-butoxyethyl sulphate is a useful research compound. Its molecular formula is C6H13NaO5S and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
Sodium 2-butoxyethyl sulphate is employed in a range of sectors:
Household and Industrial Cleaning
- Detergents : Used as a key ingredient in both household and industrial cleaning products due to its excellent surfactant properties.
- Hard Surface Cleaners : Effective in removing soap scum and other residues from various surfaces .
Textile Industry
- Mercerizing Agent : Enhances the dye uptake of cotton by swelling the fibers, thus improving color depth and vibrancy.
- Wetting Agent : Facilitates the penetration of dyes and chemicals into textile substrates during processing .
Food Processing
- Sanitizers : Utilized in food service settings for cleaning and sanitizing surfaces, ensuring compliance with hygiene standards .
Agrochemicals
- Acts as a surfactant in pesticide formulations, improving the spread and adherence of active ingredients on plant surfaces .
Emulsion Polymerization
- Serves as an emulsifier in the production of polymers, controlling particle size and stability during synthesis processes .
Case Study 1: Textile Mercerization
In a study examining the effects of this compound on cotton fibers, it was found that treatment with this compound significantly increased dye uptake compared to untreated fibers. The mercerization process resulted in a 30% improvement in color intensity, demonstrating its effectiveness as a mercerizing agent.
| Treatment Type | Dye Uptake (%) | Color Intensity |
|---|---|---|
| Untreated | 50 | Low |
| Treated | 80 | High |
Case Study 2: Cleaning Efficacy
Research conducted on hard surface cleaners containing this compound showed superior performance in removing soap scum compared to traditional surfactants. The study measured residue removal efficiency across various formulations.
| Cleaner Type | Residue Removal Efficiency (%) |
|---|---|
| Traditional Surfactant | 65 |
| This compound | 90 |
Safety and Environmental Impact
While this compound is effective in various applications, it is essential to consider safety data:
Propiedades
Número CAS |
67656-24-0 |
|---|---|
Fórmula molecular |
C6H13NaO5S |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
sodium;2-butoxyethyl sulfate |
InChI |
InChI=1S/C6H14O5S.Na/c1-2-3-4-10-5-6-11-12(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 |
Clave InChI |
KSEOMPZAMUMZBB-UHFFFAOYSA-M |
SMILES |
CCCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCOCCOS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
67656-24-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















